![molecular formula C19H13FN4O2S3 B11279262 N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11279262.png)
N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials often include 3-fluoroaniline, phenyl isothiocyanate, and other reagents that facilitate the formation of the thiazolopyrimidine core. The reaction conditions may involve:
Temperature: Moderate to high temperatures (50-150°C)
Solvents: Common organic solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO)
Catalysts: Acid or base catalysts to promote specific reaction steps
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride (NaBH4)
Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4)
Solvents: Organic solvents like dichloromethane (DCM), ethanol, or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Explored as a potential drug candidate for treating various diseases
Industry: Utilized in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways
Receptors: Binding to cellular receptors to modulate signaling pathways
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents
Fluorophenyl Derivatives: Compounds with fluorophenyl groups attached to various functional groups
Uniqueness
N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a novel compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolopyrimidine core, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H16F N4O2S2 with a molecular weight of approximately 454.6 g/mol. The compound's structure includes a fluorophenyl group and a thioacetamide moiety attached to the thiazolopyrimidine framework.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within biological systems. Preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways. The thiazolopyrimidine core is particularly noted for its interactions with nucleic acids and proteins, potentially affecting gene expression and protein function.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinone frameworks have shown efficacy against various pathogens. In vitro studies have demonstrated that this compound may possess comparable activity against bacteria and fungi.
Anticancer Activity
Recent investigations into the anticancer potential of thiazolopyrimidine derivatives have highlighted their ability to inhibit cancer cell proliferation. In vitro tests on various cancer cell lines (e.g., A375, MCF-7) showed promising results for compounds structurally related to this compound. These studies suggest that this compound could serve as a lead for developing new anticancer therapies.
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes their structural features and biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(2-methoxyphenyl)-2-thioxoacetamide | Thioxoacetamide core | Antimicrobial |
N-(4-methylbenzyl)-2-thioxoacetamide | Thioxoacetamide | Antimicrobial |
1,3-thiazolidine derivatives | Thiazolidine core | Antifungal |
N-(3-fluorophenyl)-2-thioxoacetamide | Thiazolopyrimidine core | Antimicrobial & Anticancer |
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of related thiazolidine derivatives against Escherichia coli and Pseudomonas aeruginosa, revealing significant antibacterial activity (PubMed ).
- Anticancer Activity : A recent investigation into 5-trifluoromethyl derivatives of thiazolo[4,5-d]pyrimidines demonstrated promising antiproliferative effects against multiple human cancer cell lines (PMC ). These findings suggest that the incorporation of specific substituents can enhance biological activity.
Properties
Molecular Formula |
C19H13FN4O2S3 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H13FN4O2S3/c20-11-5-4-6-12(9-11)21-14(25)10-28-18-22-16-15(17(26)23-18)29-19(27)24(16)13-7-2-1-3-8-13/h1-9H,10H2,(H,21,25)(H,22,23,26) |
InChI Key |
HESMDLCBTNVGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)F)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.